٤-أمينوكيوكرينات

4-Aminoquinolines are a class of organic compounds that feature an amino group attached to the quinoline ring at position 4. These compounds exhibit diverse biological activities and have been widely studied for their potential in medicinal chemistry applications. Structurally, they consist of a benzene ring fused with an iminoquinoline ring, where the nitrogen atom within the iminoquinoline ring carries an amino substituent.

In pharmaceutical research, 4-aminoquinolines are of particular interest due to their antimalarial properties and as potential anti-inflammatory agents. They are known to interact with various biological targets, including enzymes and receptors, thereby modulating cellular functions. These molecules also show promise in the development of new drugs for treating other diseases such as cancer and neurological disorders.

The synthesis of 4-aminoquinolines can be achieved through a variety of methods, often involving nucleophilic aromatic substitution or condensation reactions. Their chemical properties, including solubility, stability, and reactivity, make them valuable tools in both academic research and industrial applications.

| هيكل | الاسم الكيميائي | CAS | وسط |

|---|---|---|---|

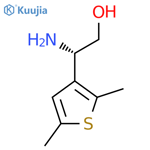

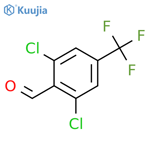

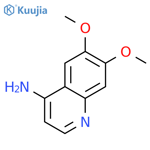

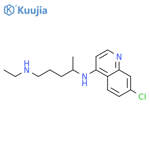

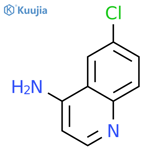

|

6,7-Dimethoxyquinolin-4-amine | 13425-92-8 | C11H12N2O2 |

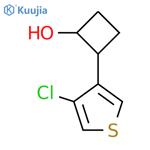

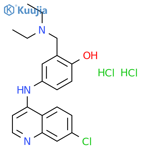

|

Amodiaquine dihydrochloride | 69-44-3 | C20H24Cl3N3O |

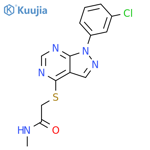

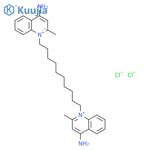

|

Dequalinium chloride | 522-51-0 | C30H40Cl2N4 |

|

Desethyl Chloroquine | 1476-52-4 | C16H22ClN3 |

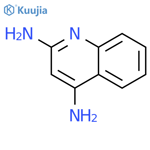

|

2,4-Quinolinediamine | 146136-78-9 | C9H9N3 |

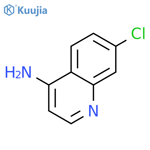

|

7-Chloroquinolin-4-amine | 1198-40-9 | C9H7ClN2 |

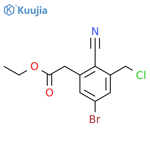

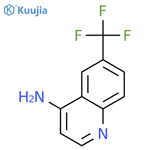

|

4-Amino-6-(trifluoromethyl)quinoline | 247113-89-9 | C10H7F3N2 |

|

6-Chloroquinolin-4-amine | 20028-60-8 | C9H7ClN2 |

|

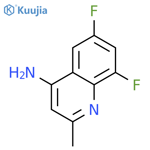

4-Amino-6,8-difluoro-2-methylquinoline | 288151-32-6 | C10H8F2N2 |

|

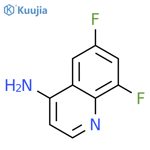

4-Quinolinamine,6,8-difluoro- | 288371-41-5 | C9H6F2N2 |

الوثائق ذات الصلة

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617

الموردين الموصى بهم

-

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Hebei Ganmiao New material Technology Co., LTDFactory Trade Brand reagentsطبيعة الشركة: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsطبيعة الشركة: Private enterprises

منتجات موصى بها